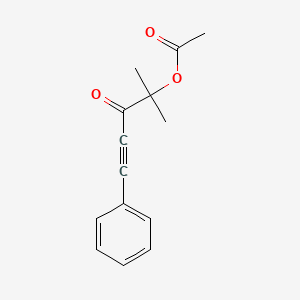
2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.2628 g/mol . This compound is known for its unique structure, which includes a phenyl group, a pent-4-yn-2-yl group, and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexane and ethyl acetate as solvents, with the reaction mixture being concentrated under reduced pressure and purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl acetate include:
- 2-Methyl-3-oxo-5-phenylpent-4-yn-2-ol
- 2-Methyl-3-oxo-5-phenylpent-4-yn-2-yl benzoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
87064-06-0 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-methyl-3-oxo-5-phenylpent-4-yn-2-yl) acetate |
InChI |
InChI=1S/C14H14O3/c1-11(15)17-14(2,3)13(16)10-9-12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
UOZAHEPTVPCFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















